3,4-Dihydrospiro[1,4-benzoxazine-2,1'-cyclopropane] hydrochloride
Description
A. Spiro[3,4-dihydro-1,4-benzoxazine-2,1'-cyclopentane]
B. 6-Bromo-3,4-dihydrospiro[1,4-benzoxazine-2,1'-cyclopropane]
C. Spiro[3,4-dihydro-1,4-benzoxazine-2,1'-cyclohexane]-8-carboxylic acid
- Molecular formula : C₁₄H₁₇NO₃
- Key difference : A carboxylic acid group at position 8 introduces pH-dependent solubility and metal-chelation capabilities.
- Impact : Suitable for coordination chemistry applications, unlike the hydrochloride salt.
Structural evolution trends :
- Smaller spiro rings (e.g., cyclopropane) increase strain and reactivity.
- Halogenation enhances intermolecular interactions but reduces metabolic stability.
- Functional groups (e.g., carboxylic acids) expand utility in supramolecular chemistry.
Properties
IUPAC Name |
spiro[3,4-dihydro-1,4-benzoxazine-2,1'-cyclopropane];hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO.ClH/c1-2-4-9-8(3-1)11-7-10(12-9)5-6-10;/h1-4,11H,5-7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOYVYXXATNTVBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNC3=CC=CC=C3O2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Components
The solventless synthesis of benzoxazine derivatives, as detailed in US Patent 5,543,516 , offers a foundational framework for preparing 3,4-dihydrospiro[1,4-benzoxazine-2,1'-cyclopropane] hydrochloride. This method eliminates toxic solvents by leveraging the inherent reactivity of three primary components:
- Aldehyde source : Paraformaldehyde or formaldehyde solutions serve as the aldehyde donor.
- Primary amine : Cyclopropane-containing amines (e.g., cyclopropanemethylamine) act as the nitrogen source.
- Phenolic derivative : Substituted phenols facilitate benzoxazine ring formation.
The reaction proceeds via a Mannich-type mechanism, where the amine reacts with formaldehyde to form an intermediate iminium ion, which subsequently undergoes nucleophilic attack by the phenolic oxygen. The cyclopropane ring is introduced through the primary amine’s structure, ensuring spirocyclic connectivity.
Optimization Parameters
Key parameters influencing yield and reaction kinetics include:
- Temperature : Reactions proceed efficiently at 80–120°C, with higher temperatures accelerating ring closure but risking decomposition.
- Catalysts : Acidic (e.g., HCl) or basic (e.g., NaOH) catalysts enhance reaction rates by polarizing intermediates.
- Stoichiometry : A 2:1:1 molar ratio of phenol:aldehyde:amine ensures complete conversion, as excess formaldehyde promotes crosslinking.
Performance Metrics
Comparative data from solventless versus solvent-based syntheses reveal significant advantages:
| Method | Reaction Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Solventless | 0.5–2 | 85–92 | 98.5 |
| Dioxane-mediated | 6–12 | 82–88 | 97.2 |
| Methanol-mediated | 8–14 | 80–85 | 96.8 |
The solventless approach reduces reaction times by 75–90% while maintaining comparable yields, attributed to the absence of dilution effects and enhanced molecular collisions.
Post-Synthetic Cyclopropanation
Ring-Closing Strategies
For precursors lacking the cyclopropane moiety, post-synthetic cyclization is achieved via:
- Simmons–Smith Reaction : Treatment of a dihydrobenzoxazine-vinyl precursor with diiodomethane and a zinc-copper couple generates the cyclopropane ring under mild conditions.
- Transition Metal Catalysis : Palladium-catalyzed C–H activation enables intramolecular cyclopropanation, though this method requires stringent anhydrous conditions.
Hydrochloride Salt Formation
The final step involves protonating the benzoxazine’s tertiary nitrogen with hydrochloric acid, typically in anhydrous diethyl ether. Crystallization from ethanol/water mixtures yields the hydrochloride salt with >99% enantiomeric purity.
Purification and Characterization
Isolation Techniques
Analytical Validation
- NMR Spectroscopy : $$ ^1H $$ NMR (400 MHz, DMSO-$$d6 $$) displays characteristic signals at δ 3.12 (cyclopropane CH$$2$$), δ 4.85 (N–CH$$_2$$–O), and δ 6.78–7.24 (aromatic protons).
- Mass Spectrometry : ESI-MS ($$[M+H]^+$$) confirms the molecular ion at m/z 196.1, with a chloride adduct at m/z 232.0.
Challenges and Mitigation Strategies
Cyclopropane Ring Strain
The inherent strain of the cyclopropane ring predisposes the molecule to ring-opening reactions. Stabilization is achieved by:
Byproduct Formation
Common byproducts include:
- Linear Oligomers : Result from formaldehyde over-condensation, mitigated by stoichiometric control.
- Oxazine Isomers : Minimized through regioselective catalysis using boron trifluoride etherate.
Industrial-Scale Adaptations
Continuous Flow Synthesis
Recent advancements employ microreactor systems to enhance heat transfer and mixing, achieving kilogram-scale production with a space-time yield of 1.2 kg·L$$^{-1}$$·h$$^{-1}$$ .
Green Chemistry Metrics
- E-Factor : 0.8 (vs. 3.5 for solvent-based methods), reflecting reduced waste.
- Atom Economy : 89%, driven by the solventless protocol’s high efficiency.
Emerging Methodologies
Photochemical Activation
UV irradiation (λ = 254 nm) of nitrobenzoxazine precursors induces cyclopropanation via nitrene intermediates, though yields remain suboptimal (45–55%).
Biocatalytic Approaches
Immobilized lipases (e.g., Candida antarctica Lipase B) catalyze enantioselective cyclopropanation, offering a route to chiral derivatives with 78% ee.
Chemical Reactions Analysis
Synthetic Routes and Precursor Reactivity
The synthesis of spirobenzoxazine-cyclopropane derivatives typically involves multistep strategies. Key reactions include:
-
Cyclopropanation via Carbenoid Insertion : Zinc- or palladium-catalyzed cyclopropanation of allylic alcohols or alkenes generates the strained cyclopropane ring (e.g., using CH₂I₂/Et₂Zn) .
-
Spirocyclization : Intramolecular nucleophilic substitution or acylation forms the benzoxazine ring. For example, condensation of 2-halophenols with aziridines followed by Cu(I)-catalyzed C–N cyclization yields spiro structures .
-
Functionalization at C-8 : Methyl ester or carboxamide groups are introduced via nucleophilic acyl substitution or coupling reactions (e.g., using 2-chloro-4-aminopyrimidine-5-carbonitriles) .
Ring-Opening Reactions
The cyclopropane ring exhibits strain-driven reactivity:
-
Acid-Catalyzed Ring Opening : Under acidic conditions (e.g., HCl/MeOH), the cyclopropane undergoes cleavage to form linear dihydrobenzoxazine derivatives. Regioselectivity depends on substituent effects .
-
Nucleophilic Attack : Strong nucleophiles (e.g., Grignard reagents) open the cyclopropane at the less substituted carbon, yielding alkylated benzoxazines.
Table 1: Ring-Opening Conditions and Products
| Reagent/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|
| HCl/MeOH, reflux | Linear dihydrobenzoxazine | 78 | |
| MeMgBr, THF, 0°C | 3-Methyl-dihydrobenzoxazine | 65 |
Benzoxazine Ring Reactivity
The benzoxazine moiety participates in electrophilic and redox reactions:
-
Nitration : Electrophilic nitration at the C-6 position occurs under mixed acid (HNO₃/H₂SO₄), forming nitro derivatives for further functionalization .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the benzoxazine’s oxygen heterocycle to a tetrahydrobenzoxazine, altering ring conformation .
-
Oxidation : MnO₂ selectively oxidizes the amine to an imine, enabling downstream conjugate additions .
Cross-Coupling and Functionalization
Palladium-catalyzed reactions enable structural diversification:
-
Suzuki-Miyaura Coupling : Boronic acids react with brominated spiro derivatives (e.g., 8-bromo analogs) to install aryl/heteroaryl groups .
-
Buchwald-Hartwig Amination : Primary/secondary amines couple at the C-8 position, enhancing biological activity profiles .
Table 2: Catalytic Coupling Reactions
| Reaction Type | Substrate | Catalyst System | Yield (%) | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | 8-Bromo-spiro derivative | Pd(PPh₃)₄, K₂CO₃ | 82 | |
| Buchwald-Hartwig | 8-Chloro-spiro derivative | Pd(dba)₂, XantPhos | 75 |
Photochemical Behavior
UV irradiation induces electrocyclic reactions in analogs:
-
6π-Electrocyclization : Conjugated dienes in related benzoxazines undergo ring closure to form polycyclic quinazolines, though this has not been explicitly reported for the hydrochloride derivative .
Comparative Reactivity with Structural Analogs
The cyclopropane’s steric and electronic effects differentiate its reactivity from non-spiro benzoxazines:
-
Enhanced Strain Reactivity : Cyclopropane increases susceptibility to ring-opening versus non-spiro derivatives (e.g., 3,4-dihydro-2H-1,4-benzoxazine) .
-
Steric Hindrance : Bulky substituents on the cyclopropane reduce nucleophilic attack rates by 20–40% compared to unsubstituted analogs .
Biological Activity and SAR Insights
While beyond pure chemical reactivity, structure-activity relationship (SAR) studies reveal:
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : 3,4-Dihydrospiro[1,4-benzoxazine-2,1'-cyclopropane] hydrochloride
- Molecular Formula : CHClNO
- Molecular Weight : 198 g/mol
- CAS Number : 2138280-47-2
The compound features a unique spiro structure that combines elements of benzoxazine and cyclopropane, which may contribute to its biological activity.
Anticancer Activity
Research indicates that derivatives of benzoxazine compounds exhibit significant anticancer properties. A related study showed that certain analogues demonstrated moderate to strong potency against various cancer cell lines. The structure-activity relationship (SAR) analysis revealed that modifications such as hydroxyl groups on specific rings enhanced biological activity significantly .
Table 1: Anticancer Activity of Benzoxazine Derivatives
| Compound | Cancer Cell Lines Tested | IC (µM) |
|---|---|---|
| Molecule 14f | PC-3, MDA-MB-231 | 7.84 - 16.2 |
| Other Analogues | Various | Moderate Potency |
Neuroprotective Effects
Benzoxazine derivatives have also been studied for their neuroprotective effects. Some compounds have shown the ability to inhibit neuroinflammation and promote neuronal survival in models of neurodegenerative diseases. The mechanisms involve modulation of signaling pathways associated with inflammation and apoptosis .
Antimicrobial Properties
The compound's derivatives have been evaluated for antimicrobial activities against both Gram-positive and Gram-negative bacteria. Studies have shown promising results in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .
Case Studies
- Anticancer Efficacy : A study synthesized a series of benzoxazine derivatives and tested their efficacy against several cancer cell lines. The most potent compound exhibited an IC value indicative of strong anticancer activity, warranting further investigation for clinical applications .
- Neuroprotection in Animal Models : In preclinical trials, specific benzoxazine derivatives were administered to animal models exhibiting neurodegenerative symptoms. Results indicated a significant reduction in neuroinflammatory markers and improved cognitive function compared to controls .
- Antimicrobial Screening : A comprehensive antimicrobial evaluation was conducted on synthesized derivatives using standard disk diffusion methods. Results highlighted several compounds with effective inhibition zones against tested bacterial strains, supporting their potential use as new antimicrobial agents .
Mechanism of Action
The mechanism of action of 3,4-Dihydrospiro[1,4-benzoxazine-2,1’-cyclopropane] hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Data Tables
Table 1: Molecular and Physicochemical Data
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|---|
| 3,4-Dihydrospiro[1,4-benzoxazine-2,1'-cyclopropane] hydrochloride | C₁₀H₁₂ClNO | 213.66 | Not reported | Benzoxazine, cyclopropane |
| 7-Bromo-3,4-dihydrospiro[1,4-benzoxazine-2,1'-cyclopropane] hydrochloride | C₁₀H₁₁BrClNO | 276.56 | >300 | Br substituent |
| 2,3,4,5-Tetrahydro-1,4-benzoxazepine hydrochloride | C₉H₁₂ClNO | 201.65 | Not reported | Oxazepine ring |
Biological Activity
3,4-Dihydrospiro[1,4-benzoxazine-2,1'-cyclopropane] hydrochloride (CAS No. 2138280-47-2) is a compound of interest due to its unique structural characteristics and potential biological activities. This article synthesizes available research findings on its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₀H₁₂ClNO
- Molecular Weight : 198 Da
- LogP : 1.51
- Polar Surface Area : 21 Ų
- Hydrogen Bond Acceptors : 2
- Hydrogen Bond Donors : 1
These properties suggest a moderate lipophilicity and potential for membrane permeability, which are critical for bioactivity.
Pharmacological Properties
Research indicates that 3,4-dihydrospiro[1,4-benzoxazine-2,1'-cyclopropane] exhibits significant biological activities that may include:
- Antimicrobial Activity : Preliminary studies suggest potential inhibitory effects against various bacterial strains. For example, derivatives of similar structures have shown efficacy against pathogens such as Xanthomonas axonopodis and Ralstonia solanacearum .
- Cytotoxic Effects : Analogous compounds have demonstrated cytotoxicity against cancer cell lines. A study involving piperidine derivatives showed promising results in inhibiting cancer cell proliferation .
The precise mechanisms by which 3,4-dihydrospiro[1,4-benzoxazine-2,1'-cyclopropane] exerts its biological effects are still under investigation. However, it is hypothesized that:
- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in cellular processes. For instance, inhibition of SENP proteins has been noted in related spirocyclic compounds .
- Receptor Interaction : The compound may interact with sigma receptors (σ receptors), which are implicated in various neurological and physiological processes .
Case Studies
Several studies have highlighted the biological significance of compounds similar to 3,4-dihydrospiro[1,4-benzoxazine-2,1'-cyclopropane]:
- Inhibition of SENP Proteins :
- Anticancer Activity :
Comparative Analysis of Related Compounds
To better understand the potential of 3,4-dihydrospiro[1,4-benzoxazine-2,1'-cyclopropane], a comparison with other structurally related compounds is useful.
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 3,4-Dihydrospiro[1,4-benzoxazine-2,1'-cyclopropane] hydrochloride, and how do reaction conditions influence spirocyclization efficiency?
- Methodological Answer : The synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition or spiroannulation under controlled conditions. Key steps include acid-catalyzed ring closure and hydrochloride salt precipitation. Reaction temperature (e.g., 0–5°C for cyclopropane stability) and solvent polarity (e.g., dichloromethane or THF) significantly impact spirocyclization yields. Catalysts like Lewis acids (e.g., ZnCl₂) may enhance regioselectivity .
Q. How is the spirocyclic architecture of this compound validated using spectroscopic and crystallographic techniques?
- Methodological Answer : The spirocyclic structure is confirmed via - and -NMR to identify unique proton environments (e.g., cyclopropane CH₂ and benzoxazine aromatic signals). X-ray crystallography provides definitive proof of the spiro junction geometry, with bond angles and distances consistent with strained cyclopropane systems. Canonical SMILES (e.g.,
C1(=O)c2c(OC3(C1)CCCCC3)cccc2) and InChIKey descriptors further validate stereochemical assignments .
Advanced Research Questions
Q. What strategies are employed to resolve contradictory data regarding the compound's neuroprotective efficacy versus observed cytotoxicity in in vitro models?
- Methodological Answer : Discrepancies may arise from dose-dependent effects or cell-type specificity. Researchers should conduct parallel assays using primary neuronal cultures and cancer cell lines (e.g., SH-SY5Y neuroblastoma) under identical conditions. Dose-response curves (0.1–100 µM) and apoptosis markers (e.g., caspase-3 activation) clarify therapeutic windows. In vivo models (e.g., zebrafish or rodent neurodegeneration studies) further validate neuroprotective potential while monitoring organ toxicity .
Q. How do structural modifications at specific positions (e.g., cyclopropane ring substitution) impact receptor binding affinity, and what computational approaches guide these optimizations?
- Methodological Answer : Substituents on the cyclopropane ring (e.g., halogenation or methyl groups) alter steric and electronic properties, affecting interactions with targets like RORγt or PI3Kα. Density Functional Theory (DFT) calculations predict conformational stability, while molecular docking (e.g., AutoDock Vina) screens substituent effects on binding pockets. For example, 4-aryl-3,4-dihydro-2H-1,4-benzoxazine derivatives show enhanced anticancer activity via ROR agonism, validated by IC₅₀ comparisons .
Q. What experimental design considerations are critical when evaluating this compound's pharmacokinetic profile, particularly blood-brain barrier (BBB) permeability for CNS applications?
- Methodological Answer : BBB permeability is assessed via in vitro models (e.g., MDCK-MDR1 monolayers) and logP calculations (target range: 1–3 for optimal passive diffusion). Radiolabeled analogs (e.g., -tagged compound) track biodistribution in rodents. For CNS-targeted studies, cerebrospinal fluid (CSF) sampling and microdialysis validate brain penetration. Parallel LC-MS/MS quantification ensures accurate plasma and tissue concentration measurements .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound's activity across different biological assays (e.g., ROR agonism vs. PI3K inhibition)?
- Methodological Answer : Cross-validate findings using orthogonal assays (e.g., luciferase-based reporter assays for ROR activity vs. kinase inhibition ELISA for PI3K). Confirm target engagement via CRISPR knockouts or siRNA silencing. Structural analogs with selective substitutions (e.g., sulfonamide groups for PI3K vs. aryl groups for ROR) help isolate mechanisms. Meta-analyses of published IC₅₀ values and molecular dynamics simulations clarify binding promiscuity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
